![molecular formula C9H16O2 B083763 2-Norbornanone dimethyl ketal CAS No. 10395-51-4](/img/structure/B83763.png)
2-Norbornanone dimethyl ketal
Overview
Description
2-Norbornanone dimethyl ketal is a chemical compound with the formula C9H14O2 and a molecular weight of 154.2063 . It is a ketal derivative of 2-Norbornanone .
Molecular Structure Analysis
The molecular structure of 2-Norbornanone dimethyl ketal consists of a total of 28 bonds, including 12 non-hydrogen bonds, 2 rotatable bonds, 2 five-membered rings, 1 six-membered ring, and 2 aliphatic ethers .Chemical Reactions Analysis
While specific chemical reactions involving 2-Norbornanone dimethyl ketal are not available, ketals are known to be stable and unreactive in neutral to strongly basic environments. They are often used as protective groups in organic synthesis, as they prevent irreversible addition reactions .Scientific Research Applications
Synthesis of Biocyclo Derivatives
2-Norbornanone is a widely used intermediate in the synthesis of various biocyclo derivatives . It has been attracting much research interest due to its potential applications in the development of new chemical compounds .
Aerobic Oxidation of Norbornene
One-step aerobic oxidation of norbornene to 2-norbornanone has been achieved . This process is catalyzed by expensive palladium chloride and copper chloride .
Hydroboration of Norbornene
The hydroboration of norbornene, followed by oxidative workup provides exo-2-norborneol in excellent yields and with stereoselectivity . This process is still being widely developed and has potential applications in various chemical reactions .
Hydration of Norbornene
Hydration of norbornene also occupies a particular place in industry and laboratory practice . Acids, zeolites, and transition-metal complexes are used as hydration catalysts .
Sublimation Inhibitors
The addition of sublimation inhibitors suppressed the sublimation of norbornene in the process of sulfuric acid-promoted hydration and increased the yield of 2-norbornanol significantly under mild conditions . This process has potential applications in the development of new methods for chemical synthesis .
Reuse of Sulfuric Acid
Additionally, reuse of sulfuric acid has been achieved . This is an important development in terms of sustainability and cost-effectiveness in chemical reactions .
Mechanism of Action
. . However, the specific biological targets of 2-Norbornanone dimethyl ketal are not well-documented in the literature.
Mode of Action
It is known that the compound can be synthesized through a two-step process involving the aerobic oxidation of norbornene . This process is catalyzed by a 4-hydroxy-TEMPO/CuCl/TBN triple-component catalyst system .
Result of Action
As an intermediate in chemical synthesis, its primary role is likely in the formation of other compounds .
Action Environment
The action of 2-Norbornanone dimethyl ketal can be influenced by various environmental factors. For instance, the synthesis of 2-Norbornanone from norbornene is affected by the presence of sublimation inhibitors, which suppress the sublimation of norbornene and increase the yield of 2-Norbornanol under mild conditions .
properties
IUPAC Name |
2,2-dimethoxybicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-10-9(11-2)6-7-3-4-8(9)5-7/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQURPPICIBDUHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2CCC1C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908680 | |
Record name | 2,2-Dimethoxybicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Norbornanone dimethyl ketal | |
CAS RN |
10395-51-4 | |
Record name | 2-Norbornanone dimethyl ketal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010395514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethoxybicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethoxybicyclo[2.2.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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